3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
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Overview
Description
3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is a compound with the molecular formula C14H21NO3 and a molecular weight of 251.32144 g/mol . This compound is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzoic acid and tert-butyl bromoacetate.
Esterification: The first step involves the esterification of 4-hydroxybenzoic acid with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form tert-butyl 4-hydroxybenzoate.
Amination: The tert-butyl 4-hydroxybenzoate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminoisobutyric acid: Similar in structure but lacks the phenyl ring and tert-butyl ester group.
2-Amino-3-phenylpropanoic acid: Similar in structure but lacks the tert-butyl ester group.
Uniqueness
3-Amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-amino-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)10-6-4-9(5-7-10)11(8-15)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17) |
InChI Key |
ZHOZRNGLHKXNSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(CN)C(=O)O |
Origin of Product |
United States |
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